molecular formula C25H26N4O6 B11561975 N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide

N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B11561975
M. Wt: 478.5 g/mol
InChI Key: ZPQXPDQQZFLUBF-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the nitrophenyl group.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved using coupling agents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C25H26N4O6

Molecular Weight

478.5 g/mol

IUPAC Name

N-[4-methoxy-3-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H26N4O6/c1-16-9-11-28(12-10-16)20-7-5-17(14-21(20)29(32)33)24(30)27-19-15-18(6-8-22(19)34-2)26-25(31)23-4-3-13-35-23/h3-8,13-16H,9-12H2,1-2H3,(H,26,31)(H,27,30)

InChI Key

ZPQXPDQQZFLUBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC)[N+](=O)[O-]

Origin of Product

United States

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